3-Carboxy-4-methoxyphenylboronic acid pinacol ester 3-Carboxy-4-methoxyphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121512-71-6
VCID: VC11683158
InChI: InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O
Molecular Formula: C14H19BO5
Molecular Weight: 278.11 g/mol

3-Carboxy-4-methoxyphenylboronic acid pinacol ester

CAS No.: 2121512-71-6

VCID: VC11683158

Molecular Formula: C14H19BO5

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

3-Carboxy-4-methoxyphenylboronic acid pinacol ester - 2121512-71-6

Description

Chemical Identity

1.1 IUPAC Name and Synonyms

  • IUPAC Name: 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

  • Synonyms:

    • 3-Carboxy-4-methoxyphenylboronic acid pinacol ester

    • MFCD24039872

1.2 Molecular Details

  • Molecular Formula: C14H19BO6

  • Molecular Weight: 278.11 g/mol .

1.3 Structural Properties

  • 2D Structure: The compound contains a boronic acid ester group (pinacol ester), a methoxy group (-OCH3), and a carboxylic acid (-COOH) attached to an aromatic ring.

  • 3D Conformation: Conformer generation is restricted due to unsupported elements in MMFF94s force fields .

Synthesis

The synthesis of boronic acid pinacol esters typically involves the reaction of phenylboronic acids with pinacol in the presence of dehydrating agents. While specific procedures for this compound are not detailed in the sources, general steps for similar compounds include:

  • Preparation of Boronic Acid Derivative: The precursor, such as a substituted benzoic acid or phenol derivative, undergoes borylation using reagents like bis(pinacolato)diboron or boron trihalides.

  • Pinacol Esterification: The resulting boronic acid reacts with pinacol (C6H12O2) under mild heating to form the stable ester .

Applications

4.1 Synthetic Chemistry
Boronic acid pinacol esters are widely used in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds in organic synthesis . These reactions are pivotal in pharmaceutical and material sciences.

4.2 Pharmaceutical Relevance
The presence of both carboxylic acid and methoxy groups suggests potential utility as an intermediate in drug development, particularly for compounds targeting enzyme inhibition or receptor modulation.

4.3 Material Science
Compounds like this are explored for their optoelectronic properties due to the conjugated aromatic system combined with boron functionality.

Challenges and Limitations

Despite its utility, handling boronic esters requires care due to sensitivity to moisture and air under certain conditions. Additionally, their synthesis often involves expensive reagents like bis(pinacolato)diboron.

CAS No. 2121512-71-6
Product Name 3-Carboxy-4-methoxyphenylboronic acid pinacol ester
Molecular Formula C14H19BO5
Molecular Weight 278.11 g/mol
IUPAC Name 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Standard InChI InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17)
Standard InChIKey AUTLQVCGKZQPPZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O
PubChem Compound 131676907
Last Modified Nov 23 2023

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